trans-2-(Fluoromethyl)cyclopropan-1-amine hcl
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Description
Trans-2-(Fluoromethyl)cyclopropan-1-amine hcl is a useful research compound. Its molecular formula is C4H9ClFN and its molecular weight is 125.57. The purity is usually 95%.
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Scientific Research Applications
Lipase-Catalyzed Hydrolytic Resolution in Synthesis
- Application : A study by Wang, Liu, and Tsai (2019) described the use of (1R,2R)-2-(3,4-diflurophenyl)cyclopropane-1-carboxylic acid, a related compound, in the efficient preparation of Ticagrelor, a platelet aggregation antagonist. This involved a hydrolytic resolution process, highlighting the compound's potential in synthesizing optically pure derivatives for pharmaceutical applications (Wang, Liu, & Tsai, 2019).
Chiral Cyclopropane Synthesis
- Application : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropanes as conformationally restricted analogues of histamine, using derivatives similar to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. This study underscores the role of such compounds in synthesizing biologically active, conformationally restricted molecules (Kazuta, Matsuda, & Shuto, 2002).
Synthesis of Fluorinated Analogues
- Application : Research by Sloan and Kirk (1997) involved the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a compound analogous to (1R,2R)-2-(Fluoromethyl)cyclopropan-1-amine. Their work provides insights into the synthesis process of such fluorinated amino acids, relevant in the development of new pharmaceuticals (Sloan & Kirk, 1997).
Sigma Receptor Ligands
- Application : A study by Schinor et al. (2020) discovered stereoisomeric fluorinated cyclopropan-1-amines as new σ receptor ligands, demonstrating potential applications in neuroscience and pharmacology (Schinor et al., 2020).
Synthesis of Chiral Ligands
- Application : Majid et al. (2012) reported the synthesis of hemilabile chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, utilizing (1R,2R)-(+)-3-methylenecyclo-propane-1,2-dicarboxylic acid. This highlights the compound's utility in asymmetric transformations (Majid et al., 2012).
Properties
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-2-3-1-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVESCXROAMQGTM-RFKZQXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307776-39-0 |
Source
|
Record name | rac-(1R,2R)-2-(fluoromethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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